



# Application Note: Ultrasensitive Quantification of Letrozole in Human Plasma using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Letrazuril	
Cat. No.:	B1674777	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Letrozole is a non-steroidal aromatase inhibitor approved for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1] Accurate and sensitive quantification of letrozole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of letrozole in human plasma. The described protocol offers high sensitivity, selectivity, and throughput.

## **Quantitative Data Summary**

The performance of various HPLC-MS/MS methods for letrozole quantification is summarized below. These methods demonstrate a range of capabilities suitable for different research needs.

Table 1: Performance Characteristics of Published HPLC-MS/MS Methods for Letrozole Detection



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (ng/mL)	0.10-100[1]	0.30–50.00[2]	1.0-60.0[4]	0.20–100[1]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.10[1]	0.3[3]	1.0[4]	0.20[1]
Limit of Detection (LOD) (ng/mL)	Not Reported	0.030[3]	Not Reported	Not Reported
Mean Recovery (%)	94.3–96.2[1]	89.30–98.55[2]	Not Reported	65.7[1]
Intra-day Precision (% RSD)	≤5.2[1]	5.51–8.63[2]	<9.34[4]	Not Reported
Inter-day Precision (% RSD)	≤5.2[1]	2.28–9.95[2]	<9.34[4]	Not Reported
Accuracy (%)	Not Reported	0.18–1.65 (RE%) [ <sup>2</sup> ]	97.43–105.17[4]	Not Reported
Sample Preparation	Solid Phase Extraction (SPE) [1]	Protein Precipitation[2]	Protein Precipitation[4]	Liquid-Liquid Extraction (LLE) [1]
Internal Standard	Letrozole-d4[1]	Omeprazole[3]	Anastrozole[4]	Letrozole-d4[1]

## **Experimental Protocols**

This section provides a detailed methodology for the determination of letrozole in human plasma, based on a validated UPLC-MS/MS method.[1]

- 1. Materials and Reagents
- Letrozole reference standard



- Letrozole-d4 (Internal Standard)
- Methanol (HPLC grade)
- Formic acid (0.1% in water)
- Water (HPLC grade)
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP, 30 mg, 1 cc)[1]
- 0.1 M HCI
- 2. Instrumentation
- HPLC System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm)[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray source[1]
- 3. Sample Preparation (Solid Phase Extraction)
- Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for 30 minutes.[1]
- To 100 μL of plasma, add 50 μL of the internal standard solution (Letrozole-d4).[1]
- Add 300 μL of 0.1 M HCl and vortex for 20 seconds.[1]
- Centrifuge the samples at 3200g for 5 minutes at 10 °C.[1]
- Precondition the SPE cartridges with 1.0 mL of methanol, followed by 1.0 mL of water.[1]
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
- Wash the cartridge with 2 x 1 mL of water.[1]
- Elute the analyte and internal standard with 2 x 0.5 mL of methanol into a clean collection tube.[1]



- The eluate is ready for injection into the HPLC-MS/MS system.
- 4. HPLC Conditions
- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[1]
- Mobile Phase: Methanol:0.1% Formic Acid in Water (85:15, v/v)[1]
- Flow Rate: 0.3 mL/min[1]
- Elution Mode: Isocratic[1]
- Injection Volume: 20 μL[2]
- Column Temperature: 45 °C[5]
- Run Time: 2.0 minutes[1]
- 5. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), Positive[1]
- Scan Type: Multiple Reaction Monitoring (MRM)[1]
- MRM Transitions:
  - Letrozole: m/z 286.2 → 217.0[1]
  - Letrozole-d4 (IS): m/z 290.2 → 221.0[1]

## **Visualizations**

**Experimental Workflow Diagram** 





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Caption: Workflow for Letrozole detection by HPLC-MS/MS.

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